3-Benzyl-1-[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-Benzyl-1-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that features a quinazoline core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both benzyl and furan-2-ylmethyl groups attached to the quinazoline ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Introduction of Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through a nucleophilic substitution reaction using furan-2-ylmethyl chloride and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3-Benzyl-1-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
3-Benzylquinazoline-2,4(1H,3H)-dione: Lacks the furan-2-ylmethyl group, which may result in different biological activity.
1-(Furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione:
Uniqueness
The presence of both benzyl and furan-2-ylmethyl groups in 3-Benzyl-1-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione makes it unique compared to similar compounds. These groups enhance its chemical reactivity, biological activity, and potential for diverse applications in various fields.
Properties
CAS No. |
531504-06-0 |
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Molecular Formula |
C20H16N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-benzyl-1-(furan-2-ylmethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C20H16N2O3/c23-19-17-10-4-5-11-18(17)21(14-16-9-6-12-25-16)20(24)22(19)13-15-7-2-1-3-8-15/h1-12H,13-14H2 |
InChI Key |
ZODRYMVFAVDCKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CO4 |
Origin of Product |
United States |
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